N-Boc-3-amino-2,2-difluoropropionic Acid

CAS No.: 1196145-07-9

Cat. No.: VC2868651

Molecular Formula: C8H13F2NO4

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196145-07-9 |

|---|---|

| Molecular Formula | C8H13F2NO4 |

| Molecular Weight | 225.19 g/mol |

| IUPAC Name | 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) |

| Standard InChI Key | ZGMUUJAHYZSWTF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)(F)F |

Introduction

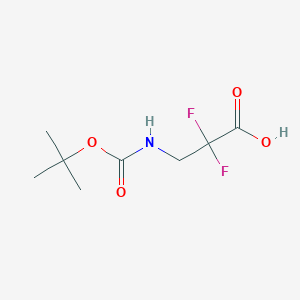

Chemical Structure and Properties

N-Boc-3-amino-2,2-difluoropropionic acid, identified by CAS number 1196145-07-9, is characterized by its distinctive molecular structure consisting of a protected amino group and a difluorinated carbon. The compound possesses several important physical and chemical properties that make it valuable for research and development applications.

Basic Identification

The compound has well-defined chemical characteristics that are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H13F2NO4 |

| Molecular Weight | 225.19 g/mol |

| CAS Number | 1196145-07-9 |

| EC Number | 987-988-5 |

| MDL Number | MFCD13189573 |

| Storage Condition | Room temperature, dry |

These fundamental properties establish the basic identity of the compound and provide essential information for researchers working with this material .

Structural Features

N-Boc-3-amino-2,2-difluoropropionic acid contains several key structural elements that define its chemical behavior:

-

A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

-

Two fluorine atoms positioned on the beta carbon (C-2 position)

-

A carboxylic acid group

-

An amino group protected by the Boc group

The presence of the two fluorine atoms at the beta position creates a difluoromethylene group that significantly alters the electronic properties and reactivity of the molecule compared to non-fluorinated analogs .

Chemical Identifiers

The compound can be identified through several standardized chemical notations:

-

IUPAC Name: 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

-

InChI: InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13)

-

InChIKey: ZGMUUJAHYZSWTF-UHFFFAOYSA-N

These identifiers provide standardized ways to represent the compound in chemical databases and publications, facilitating accurate identification across different research platforms.

Synthesis Methods

The synthesis of N-Boc-3-amino-2,2-difluoropropionic acid involves specific chemical procedures to create the distinct structure with the Boc-protected amino group and difluorinated carbon. Understanding these synthetic pathways is essential for researchers working with this compound.

General Synthesis Approach

The most common approach to synthesize N-Boc-3-amino-2,2-difluoropropionic acid involves the protection of the amino group of 3-amino-2,2-difluoropropionic acid with a Boc group. This protection reaction typically follows this general pathway:

-

Starting with 3-amino-2,2-difluoropropionic acid

-

Reacting with di-tert-butyl dicarbonate ((Boc)₂O)

-

Performing the reaction in the presence of a suitable base (triethylamine or sodium bicarbonate)

-

Using an appropriate organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conducting the reaction at room temperature

This synthetic route ensures the selective protection of the amino group while maintaining the integrity of the difluoro moiety and carboxylic acid functionality.

Alternative Synthesis Methods

While the direct protection of 3-amino-2,2-difluoropropionic acid is common, alternative methods may involve:

-

Synthesis of the difluorinated backbone followed by incorporation of the protected amino group

-

Use of fluorinating agents to introduce the difluoromethylene group into a suitably protected amino acid precursor

-

Application of organocatalytic methods to control stereoselectivity during synthesis

These alternative approaches may be employed depending on the specific requirements of the synthetic project, available starting materials, or desired stereocontrol.

Applications in Pharmaceutical Development

N-Boc-3-amino-2,2-difluoropropionic acid has found significant applications in pharmaceutical research and development, particularly in the creation of novel therapeutic agents.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders. Its unique structure allows for:

-

Incorporation into peptide-based drugs

-

Creation of peptidomimetics with enhanced stability

-

Development of enzyme inhibitors

The presence of the Boc protecting group provides the necessary protection during multistep syntheses, allowing selective modification of the molecule while preserving the critical amino functionality for later synthetic steps.

Enhanced Drug Properties

The difluoro structure of N-Boc-3-amino-2,2-difluoropropionic acid contributes several beneficial properties to drug candidates:

-

Increased metabolic stability due to the C-F bonds

-

Enhanced bioavailability

-

Altered lipophilicity

-

Modified hydrogen bonding properties

These properties make N-Boc-3-amino-2,2-difluoropropionic acid particularly valuable in the development of therapeutic agents with improved pharmacokinetic profiles.

Therapeutic Applications

The compound has been applied in the development of various therapeutic agents, particularly:

-

Protease inhibitors

-

Agents targeting metabolic diseases

-

Compounds for treating infectious diseases

The unique fluorinated structure contributes to the efficacy of these therapeutic agents by modifying their interaction with biological targets and improving their pharmacokinetic properties.

Role in Peptide Synthesis

One of the most significant applications of N-Boc-3-amino-2,2-difluoropropionic acid is in the field of peptide synthesis, where it serves as a valuable building block for creating modified peptides with enhanced properties.

Building Block for Fluorinated Peptides

N-Boc-3-amino-2,2-difluoropropionic acid functions as an essential building block in the synthesis of fluorinated peptides and other bioactive molecules. Its incorporation provides:

-

Distinct electronic and steric properties

-

Enhanced stability against enzymatic degradation

-

Modified conformational preferences

-

Altered binding affinity to biological targets

The presence of the Boc protecting group makes it compatible with standard solid-phase peptide synthesis protocols, allowing for straightforward incorporation into peptide sequences.

Peptide Stability Enhancement

When incorporated into peptides, the difluoromethylene group of N-Boc-3-amino-2,2-difluoropropionic acid contributes to:

-

Increased resistance to proteolytic degradation

-

Enhanced metabolic stability

-

Improved bioavailability

These properties make fluorinated peptides containing this building block particularly valuable for pharmaceutical applications where stability and bioavailability are critical concerns.

Relation to Similar Compounds

While our focus is specifically on N-Boc-3-amino-2,2-difluoropropionic acid, it belongs to a family of fluorinated amino acid derivatives used in peptide synthesis. A related compound, N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid, has been used in the solid-phase synthesis of nonhydrolyzable phosphoserine peptide analogues, highlighting the broader utility of this class of compounds in creating stable peptide mimetics .

Biochemical Research Applications

Beyond its pharmaceutical applications, N-Boc-3-amino-2,2-difluoropropionic acid plays an important role in fundamental biochemical research, providing tools for studying various biological processes.

Enzyme Mechanism Studies

Researchers utilize N-Boc-3-amino-2,2-difluoropropionic acid to study enzyme mechanisms and protein-ligand interactions due to its fluorinated structure. Its applications include:

-

Development of enzyme inhibitors

-

Creation of mechanistic probes

-

Investigation of binding site interactions

-

Study of metabolic pathways

The unique electronic properties of the difluoromethylene group make it particularly valuable for these applications, as it can modify the reactivity of the molecule in ways that provide insight into enzymatic processes.

Metabolic Pathway Modulation

N-Boc-3-amino-2,2-difluoropropionic acid and its derivatives function as inhibitors or modulators in biochemical pathways, affecting:

-

Metabolic processes

-

Protein folding dynamics

-

Signal transduction pathways

-

Enzymatic catalysis

These properties make the compound valuable for researchers investigating fundamental biochemical processes and developing new approaches to modulate biological systems.

| Supplier | Purity | Package Sizes | Storage Recommendations |

|---|---|---|---|

| Apollo Scientific | Not specified | 250 mg, 1 g | Ambient temperature |

| Vulcanchem | Not specified | Various | Room temperature |

| MySkinRecipes | 95% | 1 g, 5 g | Room temperature, dry |

These commercial sources provide researchers with access to the compound for various research and development applications .

| Supplier | Size | Approximate Price |

|---|---|---|

| MySkinRecipes | 1 g | ฿22,860.00 |

| MySkinRecipes | 5 g | ฿58,959.00 |

These prices reflect the specialized nature of the compound and its value in pharmaceutical and biochemical research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume